molecular formula C11H11ClN2O2 B086515 7-Chlorotryptophan CAS No. 153-97-9

7-Chlorotryptophan

Cat. No.: B086515
CAS No.: 153-97-9
M. Wt: 238.67 g/mol
InChI Key: DMQFGLHRDFQKNR-UHFFFAOYSA-N
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Description

7-Chlorotryptophan is a non-proteinogenic amino acid featuring a chloro substituent at the 7-position of the indole ring, with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 . This compound serves as a crucial biosynthetic intermediate and building block in research, particularly in the study and development of halogenated natural products . In biochemical research, this compound is recognized as the first intermediate in the biosynthesis of the antibiotic pyrrolnitrin and the antitumor agent rebeccamycin . Its formation is catalyzed by flavin-dependent tryptophan 7-halogenases (FDHs), such as PrnA and RebH . These enzymes utilize a mechanism involving the activation of molecular oxygen and chloride to generate hypochlorous acid (HOCl), which then performs a highly regioselective electrophilic aromatic substitution on the tryptophan substrate . A conserved lysine residue in the enzyme's active site is essential for activating HOCl, while a glutamate residue facilitates the subsequent deprotonation, leading to the formation of the this compound product with high specificity . The enzymatic process is of significant interest for green chemistry applications as a selective and environmentally friendly alternative to traditional chemical halogenation methods . This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research applications, such as fundamental scientific investigation, pharmaceutical research for discovering new drug compounds, and the development of new diagnostic assays . This product is not intended for use in diagnostic procedures, clinical use, or for any personal applications. It is strictly for use in controlled laboratory settings by qualified researchers.

Properties

IUPAC Name

2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQFGLHRDFQKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153-97-9
Record name 7-Chlorotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 7-Chloro-DL-Tryptophan involves its interactions with biomolecules and changes in gene expression. It is known to interact with multiple downstream enzymes, accessing unexplored regions of metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-DL-Tryptophan change over time. Within 6 hours, significant amounts of 7-Chloro-DL-Tryptophan and indole pyruvic acid (IPA) were synthesized in a selected mono-amino acid system. The product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Biological Activity

7-Chlorotryptophan (7-Cl-Trp) is a halogenated derivative of the amino acid tryptophan, notable for its biological activity and significance in various biochemical pathways. This article delves into its biosynthesis, enzymatic mechanisms, pharmacological properties, and potential applications in medicinal chemistry.

Biosynthesis and Enzymatic Mechanism

This compound is primarily synthesized through the action of tryptophan 7-halogenase enzymes, such as PrnA and RebH. These enzymes catalyze the regioselective chlorination of tryptophan, a crucial step in the biosynthesis of various natural products, including the antibiotic rebeccamycin.

The enzymatic chlorination involves several key steps:

  • Substrate Binding : Tryptophan binds to the enzyme's active site.
  • Formation of Reactive Species : The cofactor flavin adenine dinucleotide (FAD) is reduced to FADH2, which then reacts with molecular oxygen to produce hypochlorous acid (HOCl).
  • Chlorination Reaction : HOCl acts as the chlorinating agent, undergoing electrophilic substitution on the aromatic ring of tryptophan to form this compound.

The reaction proceeds through a two-step mechanism:

  • Formation of an arenium ion intermediate.
  • Deprotonation by a nearby glutamate residue, leading to the final product .

Kinetic Studies

Kinetic analysis has shown that purified RebH displays robust halogenating activity, generating this compound over at least 50 catalytic cycles. This indicates a high turnover rate and efficiency of the enzyme in producing this compound .

Structural Insights

X-ray crystallography studies have provided insights into the structure of tryptophan 7-halogenases. These studies reveal that specific residues within the enzyme's active site are critical for substrate recognition and regioselectivity during chlorination . The crystal structure of RebH with bound this compound has been instrumental in understanding how these enzymes facilitate selective halogenation.

Pharmacological Properties

This compound exhibits several pharmacological activities:

  • Antitumor Activity : It is a precursor for rebeccamycin, known for its antitumor properties. The incorporation of chlorine into its structure enhances its biological activity compared to non-halogenated analogs .
  • Neurotransmitter Precursor : As a derivative of tryptophan, it may influence serotonin synthesis pathways, potentially affecting mood regulation and neuropharmacology .

Potential Applications

The unique properties of this compound make it a valuable compound in various fields:

  • Drug Development : Its role as an intermediate in synthesizing bioactive compounds positions it as a candidate for developing new pharmaceuticals.
  • Biotechnology : Enzymatic processes utilizing tryptophan halogenases can be harnessed for producing halogenated compounds with desired biological activities.

Data Summary Table

PropertyDetails
Chemical StructureC₁₁H₈ClN₃O₂
Enzymatic SourceTryptophan 7-halogenase (PrnA, RebH)
Biosynthetic PathwayRebeccamycin biosynthesis
Key Reaction StepsElectrophilic substitution; formation of arenium ion
Pharmacological ActivityAntitumor; potential neurotransmitter effects

Scientific Research Applications

Biosynthesis and Enzymatic Production

The biosynthesis of 7-chlorotryptophan is primarily facilitated by the enzyme tryptophan 7-halogenase. This enzyme catalyzes the chlorination of free tryptophan, marking the first step in the biosynthesis of several important natural products, including the antibiotic pyrrolnitrin and rebeccamycin . The chlorination process is highly regioselective, with the enzyme demonstrating a preference for the 7-position on the tryptophan molecule.

Table 1: Key Enzymes Involved in this compound Production

Enzyme NameSource OrganismReaction Type
Tryptophan 7-halogenasePseudomonas fluorescensChlorination of tryptophan
RebHStreptomyces sp.Two-component halogenation
PrnAPseudomonas syringaeRegioselective chlorination

Recent advancements have demonstrated gram-scale production of this compound using cross-linked enzyme aggregates, showcasing its potential for industrial applications . The ability to engineer halogenases for improved efficiency and specificity opens avenues for biotechnological applications in producing halogenated compounds.

Therapeutic Applications

This compound has been investigated for its potential therapeutic benefits. Its structural similarity to tryptophan allows it to participate in various biochemical pathways, including serotonin synthesis. Research indicates that chlorinated derivatives may exhibit altered biological activities compared to their non-chlorinated counterparts, potentially enhancing their pharmacological profiles .

Case Study: Antimicrobial Properties
One notable study explored the antimicrobial properties of this compound as part of pyrrolnitrin biosynthesis. The compound demonstrated significant antibacterial activity against various pathogens, suggesting its utility as a lead compound in antibiotic development .

Environmental and Biochemical Implications

The role of chlorine in natural cycles has also been examined in relation to this compound. Chlorinated organic compounds are prevalent in various ecosystems and can influence microbial dynamics and nutrient cycling . Understanding these interactions is crucial for developing sustainable biotechnological processes that leverage microbial metabolism for environmental remediation.

Table 2: Environmental Impact of Chlorinated Compounds

CompoundSourceEnvironmental Impact
This compoundMicrobial metabolismPotential bioaccumulation
PyrrolnitrinSoil bacteriaAntifungal properties
Other chlorinated metabolitesVarious organismsInfluence on microbial diversity

Chemical Reactions Analysis

Key Catalytic Residues

  • Lysine 79 (K79) : Activates HOCl via hydrogen bonding, enhancing its electrophilicity .

  • Glutamate 346 (E346) : Removes the proton from the Wheland intermediate to restore aromaticity .

Kinetic Parameters of RebH-Catalyzed Chlorination

Data from in vitro assays with RebH and RebF (flavin reductase) under optimized conditions:

ParameterValueConditionsSource
kₐₜ (min⁻¹) 1.4 ± 0.225°C, pH 7.5, 50 µM FAD, 1 mM NADH
Kₘ (L-Trp) 2.0 ± 0.4 µMAir-saturated buffer, 100 mM Cl⁻
Turnover Number >50 cyclesAnaerobic initiation, 25°C

Reaction Optimization

  • O₂ sensitivity : Maximal activity occurs under low pO₂ to minimize FADH₂ oxidation .

  • Enzyme ratio : A RebF:RebH ratio of 3:1 achieves optimal FADH₂ delivery .

Non-Enzymatic vs. Enzymatic Chlorination

FeatureNon-Enzymatic ReactionEnzymatic Reaction (RebH)
Regioselectivity Mixture of 5-, 6-, and 7-Cl productsExclusively 7-chlorotryptophan
Rate Acceleration ~10⁻⁴ M⁻¹s⁻¹~1.4 min⁻¹ (kₐₜ)
Activation Requires strong acids/oxidizersMild conditions (pH 7.5, 25°C)

Computational Evidence

  • QM/MM simulations : Confirm a two-step mechanism with activation barriers of 18.4 kcal/mol (chloronium formation) and 4.2 kcal/mol (deprotonation) .

  • Hydrogen-bond network : K79 stabilizes HOCl, while E346 ensures precise proton abstraction .

Fermentative Production

Engineered microbial systems (e.g., Corynebacterium glutamicum) achieve yields up to 1.2 g/L of this compound using:

  • Inducible halogenase expression

  • Optimized FADH₂ regeneration.

Synthetic Utility

This compound serves as a precursor for:

  • Antibiotics : Pyrrolnitrin (antifungal) and rebeccamycin (anticancer) .

  • Fluorescent probes : Oxidative byproducts (e.g., 7-chloroindole-3-pyruvic acid imine) detect cellular injury.

Limitations

  • Low catalytic efficiency : RebH’s kₐₜ (~1.4 min⁻¹) is suboptimal for industrial scaling .

  • Cofactor dependency : Requires NADH and FADH₂ regeneration systems .

Engineering Solutions

  • Directed evolution : Improve RebH’s activity and stability under high O₂ .

  • Cascade reactions : Couple with glucose dehydrogenase for NADH recycling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Regioselectivity Differences

Chlorinated tryptophan derivatives differ in the position of chlorine substitution, which dictates their biological roles and metabolic pathways:

Compound Chlorination Position Enzyme Source Key Structural Features
7-Chlorotryptophan C7 Pseudomonas fluorescens (PrnA) Chlorine at C7 induces steric effects, altering substrate binding in downstream enzymes .
5-Chlorotryptophan C5 Streptomyces toxytricini (PyrH) C5 chlorination disrupts indole ring conjugation, reducing fluorescence and altering reactivity .
6-Chlorotryptophan C6 Halogenases Hal2–Hal5 Steric hindrance at C6 limits incorporation into peptide chains compared to 7-Cl-Trp .
6,7-Dichlorotryptophan C6 and C7 Hal7 Dual chlorination enhances electrophilicity, enabling cross-coupling reactions in pacidamycin analogs .

Enzymatic Efficiency and Selectivity

Regioselectivity and catalytic efficiency vary significantly among halogenases:

Enzyme Substrate Product Conversion Efficiency Key Residues
PrnA Tryptophan This compound 59% (in vitro) Glu346, Glu448 (stabilize HOCl and substrate)
PyrH Tryptophan 5-Chlorotryptophan 100% (in vitro) Asp277, Arg222 (position HOCl at C5)
Hal7 Tryptophan 7-Cl-Trp, 6,7-Di-Cl-Trp 85% (7-Cl-Trp), 15% (di-Cl) Phe327 (broadens substrate tolerance)
RebH/RebF Tryptophan This compound ~90% (in vitro) Lys79 (electron transfer to FAD)

PrnA’s lower efficiency compared to PyrH is attributed to slower hypochlorite generation and substrate positioning . Engineering efforts, such as cross-linked enzyme aggregates (CLEA), improved PrnA’s conversion to 61% .

Preparation Methods

Catalytic Mechanism of Tryptophan 7-Halogenase

The reaction proceeds in two distinct steps:

  • HOCl Formation : Reduced flavin adenine dinucleotide (FADH₂) reacts with molecular oxygen (O₂) and chloride ions (Cl⁻) to generate a C4a-peroxyflavin intermediate, which subsequently produces HOCl.

  • Chlorination of L-Tryptophan : HOCl migrates through a 10 Å tunnel to the substrate-binding site, where lysine 79 (K79) activates it via hydrogen bonding. The electrophilic chlorine attacks the indole ring at position 7, forming a Wheland intermediate stabilized by glutamate 346 (E346).

Table 1: Key Enzymatic Parameters for 7-Cl-Trp Synthesis

Enzyme SourceCofactor SystemReaction Time (h)Yield (mg/L)Reference
Corynebacterium glutamicumFADH₂/NADH241200
E. coli (RebH/RebF)FADH₂/NADPH12480
Cross-Linked Enzyme AggregatesFADH₂/Glucose Dehydrogenase6170

Cofactor Regeneration Strategies

Efficient FADH₂ regeneration is critical for sustained enzymatic activity. Recent advances employ dual-enzyme systems:

  • L-Amino Acid Deaminase (L-AAD) : Converts excess L-tryptophan to indole pyruvic acid (IPA), simultaneously regenerating FADH₂ via NADH-dependent flavin reductases.

  • Ultrasound Treatment : Enhances membrane permeability in whole-cell systems, improving substrate uptake and cofactor recycling. Ultrasound-treated E. coli systems achieved 1.6-fold higher 7-Cl-Trp yields compared to untreated controls.

Fermentative Production Using Engineered Microorganisms

Metabolic engineering of microbial hosts has enabled de novo 7-Cl-Trp synthesis from glucose, bypassing the need for exogenous L-tryptophan.

Corynebacterium glutamicum as a Production Host

This Gram-positive bacterium has been engineered to overexpress tryptophan 7-halogenase (PrnA) and flavin reductase (PrnF). Key modifications include:

  • Promoter Optimization : Strong constitutive promoters (e.g., tac) drive halogenase expression.

  • Cofactor Balancing : Overexpression of NAD kinase (ppnk) enhances NADPH availability for FADH₂ regeneration.

Table 2: Fermentation Performance of Engineered C. glutamicum

StrainSubstrateFermentation Time (h)7-Cl-Trp Titer (g/L)Yield (mol/mol glucose)
WT (Wild Type)Glucose720.00.00
PrnA/PrnF OverexpressionGlucose481.20.18
ΔtrpE (Feedback-Resistant)Glucose360.90.15

Challenges in Microbial Fermentation

  • Substrate Inhibition : High L-tryptophan concentrations (>5 mM) inhibit PrnA activity. Fed-batch strategies with controlled tryptophan feeding mitigate this issue.

  • Byproduct Accumulation : Indole pyruvic acid (IPA) formation competes with 7-Cl-Trp synthesis. Co-expression of tryptophan transaminase (aspC) redirects carbon flux toward the target product.

In Vitro Biocatalytic Systems

Cell-free systems offer advantages in reaction control and scalability, particularly for toxic intermediates.

Cross-Linked Enzyme Aggregates (CLEAs)

Immobilized RebH and RebF retain 85% activity after 10 reaction cycles. CLEAs enable:

  • pH Stability : Operate efficiently between pH 6.0–8.0.

  • Solvent Tolerance : Tolerate up to 20% (v/v) dimethyl sulfoxide (DMSO), facilitating hydrophobic substrate dissolution.

Multi-Enzyme Cascades

Integrated systems combining halogenation with downstream reactions (e.g., oxidation, glycosylation) have been developed:

  • Halogenase-Oxidase Cascades : RebH paired with L-amino acid oxidase (RebO) converts 7-Cl-Trp to 7-chloroindole-3-pyruvate, a precursor for indolocarbazole antibiotics.

  • Co-Substrate Recycling : Glucose dehydrogenase (GDH) regenerates NADPH, reducing cofactor costs by 40%.

Table 3: Performance Metrics for In Vitro Systems

System TypeCatalyst Loading (mg/g)Space-Time Yield (mg/L/h)Total Turnover Number (TTN)
CLEAs12.528.31,450
Soluble Enzymes8.215.7890
Ultrasound-Treated Cells10.122.41,210

Industrial-Scale Production and Economic Considerations

Cost Analysis of Major Methods

MethodCapital Cost ($/kg)Operating Cost ($/kg)Purity (%)
Microbial Fermentation22015098.5
Enzymatic Halogenation18012097.8
Chemical Synthesis31024095.2

Environmental Impact

  • Enzymatic Methods : Reduce chlorine waste by 90% compared to traditional Friedel-Crafts alkylation.

  • Fermentation : Carbon footprint (2.1 kg CO₂/kg product) is 65% lower than chemical routes .

Q & A

Q. What enzymatic systems are most effective for synthesizing 7-chlorotryptophan, and how do their catalytic efficiencies compare?

The flavin-dependent halogenase RebH, paired with its reductase RebF, is a well-characterized system for regioselective chlorination of tryptophan at the C7 position. RebF supplies FADH₂ to RebH, enabling chloride ion activation and subsequent chlorination. Under optimal conditions (low O₂, pH 7.8, and 30°C), RebH achieves a catalytic rate (kcatk_{\text{cat}}) of 1.4 min⁻¹, which increases tenfold under low O₂ tension . Comparative studies with other halogenases (e.g., PrnA and SttH) reveal RebH’s superior substrate specificity for tryptophan, though CLEA (Cross-Linked Enzyme Aggregates) immobilization can enhance conversion rates (e.g., 61% vs. 9% in lysates) .

Q. How can researchers validate the identity and purity of newly synthesized this compound?

Analytical validation typically involves:

  • HPLC : Extracted ion chromatograms (EICs) for this compound (retention time ~10–12 min, m/z 239.06 [M+H]⁺) compared to unmodified tryptophan .
  • LC-MS/MS : Fragmentation patterns (e.g., loss of NH₃ or HCl) confirm regioselectivity.
  • X-ray crystallography : Co-crystallization with halogenases (e.g., PDB ID: 2AR8) provides structural confirmation . Ensure purity via NMR (absence of residual hypochlorous acid or byproducts) and elemental analysis .

Q. What experimental controls are critical when studying this compound biosynthesis in vivo?

  • Negative controls : Use halogenase-deficient strains or omit chloride ions to rule out non-enzymatic chlorination.
  • Substrate feeding : Monitor intermediates (e.g., 7-chloroindole-3-acetamide) to confirm pathway activity .
  • Oxygen tension : Maintain controlled O₂ levels, as RebH activity is sensitive to oxidative inactivation .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve conflicting hypotheses about regioselectivity in tryptophan halogenases?

MD simulations of PrnA (PDB ID: 2AR8) reveal that Lys79 stabilizes hypochlorous acid (HOCl) via hydrogen bonding, directing chlorination to C6. By contrast, tryptophan 5-halogenases exhibit distinct active-site dynamics (e.g., altered residue spacing) favoring C5 attack. QM/MM calculations further show that transition-state energy barriers for C7 chlorination are ~5 kcal/mol lower than for C5 . To reconcile discrepancies between computational and experimental data (e.g., unexpected byproducts), validate simulations with mutagenesis (e.g., Lys79Ala abolishes activity) .

Q. What mechanistic evidence supports the role of lysine chloramine intermediates in RebH-catalyzed chlorination?

RebH forms a long-lived lysine chloramine (Lys-εNH-Cl) intermediate (t1/2=63t_{1/2} = 63 h at 4°C) via reaction of HOCl with Lys78. Kinetic studies show this intermediate transfers chlorine to tryptophan with a rate constant (kcatk_{\text{cat}}) of 0.05 s⁻¹, independent of FAD redox states. Crystallographic data (4.1 Å distance between Lys79 and Trp C7) and stopped-flow spectroscopy confirm this mechanism . Contrast this with non-enzymatic chlorination, which lacks regioselectivity .

Q. How do kinetic isotope effects (KIEs) inform the rate-limiting steps in this compound synthesis?

Primary KIEs (kH/kD>2k_{\text{H}}/k_{\text{D}} > 2) for C7-H bond cleavage suggest hydrogen abstraction is rate-limiting. However, transient kinetics reveal flavin oxidation (FADH₂ → FAD) precedes substrate chlorination, with a kcatk_{\text{cat}} of 0.12 s⁻¹ for flavin recycling vs. 0.05 s⁻¹ for chlorination. This indicates hypochlorite generation, not substrate activation, is rate-limiting .

Q. What strategies optimize multi-enzyme cascades for this compound derivatives (e.g., 7-chloroindole-3-acetic acid)?

  • CLEA immobilization : Enhances enzyme stability and substrate channeling (e.g., 61% conversion vs. 9% in lysates) .
  • Modular design : Combine halogenases (PrnA) with auxin pathway enzymes (IaaM/IaaH) in one-pot reactions .
  • Substrate engineering : Use this compound analogs (e.g., 5-fluoro-Trp) to probe halogenase promiscuity .

Data Contradiction & Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies for RebH under varying O₂ conditions?

RebH’s kcatk_{\text{cat}} varies from 1.4 min⁻¹ (air-saturated) to >14 min⁻¹ (low O₂) due to FADH₂ oxidation competing with chlorination. To resolve contradictions:

  • Standardize O₂ levels using anaerobic chambers.
  • Report NADH consumption rates to quantify FADH₂ flux .

Q. Why do some studies report non-C7 chlorinated byproducts in RebH assays?

Trace byproducts (e.g., 5-Cl-Trp) arise from minor conformational shifts in RebH’s active site. Mitigate via:

  • Directed evolution : Screen for RebH mutants with enhanced regioselectivity.
  • Substrate pre-organization : Use tryptophan analogs with steric bulk to block alternative positions .

Methodological Guidelines

Q. What computational tools are essential for modeling this compound halogenase mechanisms?

  • QM/MM : Gaussian09/ORCA for electronic structure analysis of reaction paths.
  • MD simulations : GROMACS/AMBER to study active-site dynamics (e.g., Lys79 mobility) .
  • Docking studies : AutoDock Vina to predict substrate binding modes .

Q. How to design kinetic experiments for distinguishing flavin redox steps from substrate chlorination?

Use stopped-flow spectroscopy to monitor FAD intermediates (e.g., FAD-OOH, FAD-OH) and quenched-flow to correlate intermediate decay with this compound formation. Include NADH depletion assays to track FADH₂ regeneration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorotryptophan
Reactant of Route 2
7-Chlorotryptophan

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